molecular formula C13H15F2NO2 B13507912 benzyl (3R,5S)-3,5-difluoropiperidine-1-carboxylate

benzyl (3R,5S)-3,5-difluoropiperidine-1-carboxylate

Cat. No.: B13507912
M. Wt: 255.26 g/mol
InChI Key: DCFSHDWSTOGHKY-TXEJJXNPSA-N
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Description

Benzyl (3R,5S)-3,5-difluoropiperidine-1-carboxylate is a fluorinated piperidine derivative characterized by a six-membered piperidine ring with fluorine atoms at the 3R and 5S positions and a benzyl ester group at the 1-position. Its molecular formula is C₁₃H₁₅F₂NO₂, with a calculated molecular weight of 255.26 g/mol. The compound’s stereochemistry and fluorine substituents confer unique electronic and steric properties, making it relevant in pharmaceutical and agrochemical research, particularly as a building block for bioactive molecules. The benzyl ester group enhances solubility in organic solvents, while the fluorine atoms influence lipophilicity and metabolic stability.

Properties

Molecular Formula

C13H15F2NO2

Molecular Weight

255.26 g/mol

IUPAC Name

benzyl (3R,5S)-3,5-difluoropiperidine-1-carboxylate

InChI

InChI=1S/C13H15F2NO2/c14-11-6-12(15)8-16(7-11)13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2/t11-,12+

InChI Key

DCFSHDWSTOGHKY-TXEJJXNPSA-N

Isomeric SMILES

C1[C@H](CN(C[C@H]1F)C(=O)OCC2=CC=CC=C2)F

Canonical SMILES

C1C(CN(CC1F)C(=O)OCC2=CC=CC=C2)F

Origin of Product

United States

Preparation Methods

Synthesis via Asymmetric Hydrogenation and Fluorination

Method Overview:

  • Start with a suitable precursor, such as a dihydropiperidine or a protected pyridine derivative.
  • Employ asymmetric hydrogenation to establish the stereochemistry at the 3 and 5 positions.
  • Introduce fluorine atoms via nucleophilic or electrophilic fluorination reagents.

Key Steps:

  • Preparation of the precursor: Using chiral auxiliaries or catalysts to obtain a dihydropiperidine with the desired stereochemistry.
  • Fluorination: Using reagents such as diethylaminosulfur trifluoride or Selectfluor to selectively fluorinate the 3 and 5 positions.

Advantages:

  • High stereoselectivity.
  • Good control over fluorine placement.

Limitations:

  • Requires chiral catalysts or auxiliaries.
  • Fluorination at specific positions can be challenging.

Nucleophilic Substitution on a Fluorinated Intermediate

Method Overview:

  • Synthesize a 3,5-difluoropiperidine core via nucleophilic substitution on a suitable precursor.
  • Use a protected amino acid or amino alcohol as starting material.
  • Introduce the benzyl ester at the nitrogen via esterification.

Representative Reaction Pathway:

  • Step 1: Synthesize a 3,5-difluoropiperidine ring, often starting from a protected pyridine or pyrimidine intermediate.
  • Step 2: Reduce or hydrogenate to form the piperidine ring.
  • Step 3: Functionalize the nitrogen with benzyl chloroformate or benzyl bromide to form the carbamate ester.

Example:

  • A typical route involves the fluorination of a piperidine precursor with diethylaminosulfur trifluoride (DAST) or similar reagents, followed by carbamate formation with benzyl chloroformate.

Advantages:

  • Well-established fluorination reagents.
  • Suitable for stereoselective synthesis if chiral starting materials are used.

Limitations:

  • Fluorination reagents can be harsh.
  • Stereoselectivity depends on starting materials.

Ring-Closing and Fluorination via Cyclization

Method Overview:

  • Synthesize a linear precursor with fluorinated substituents.
  • Cyclize to form the piperidine ring via intramolecular nucleophilic substitution or cyclization.

Key Reactions:

  • Use of amino alcohols or amino acids as starting materials.
  • Fluorination at specific positions prior to cyclization.
  • Protecting groups to control regioselectivity.

Example:

  • Cyclization of a fluorinated amino alcohol with a suitable leaving group (e.g., halide) to form the piperidine ring with fluorines at positions 3 and 5.

Advantages:

  • Flexibility in introducing fluorines.
  • Good stereocontrol with chiral precursors.

Limitations:

  • Multi-step process.
  • Requires careful protection/deprotection strategies.

Specific Synthetic Route Data Table

Step Starting Material Reagents Conditions Key Features References
1 Protected amino precursor DAST or Selectfluor -78°C to room temp Selective fluorination at 3 and 5 positions ,
2 Fluorinated intermediate Benzyl chloroformate Base (triethylamine), room temp Formation of benzyl carbamate ester on nitrogen
3 Cyclization precursor Acid or base catalysis Reflux Ring closure to form piperidine core
4 Final product Purification Chromatography This compound ,

Notes on Stereochemistry

  • Stereochemistry at carbons 3 and 5 is typically established via chiral starting materials or chiral catalysts.
  • Enantioselective fluorination reagents, such as chiral fluorinating agents, can improve stereocontrol.
  • The stereochemistry is confirmed via chiral HPLC, NMR, or X-ray crystallography.

Chemical Reactions Analysis

Types of Reactions

Benzyl (3R,5S)-3,5-difluoropiperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Benzyl (3R,5S)-3,5-difluoropiperidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of benzyl (3R,5S)-3,5-difluoropiperidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms and the stereochemistry of the compound play a crucial role in determining its binding affinity and specificity. The compound may modulate the activity of its targets through various pathways, leading to its observed effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Piperidine Derivatives

The following table compares benzyl (3R,5S)-3,5-difluoropiperidine-1-carboxylate with structurally related piperidine derivatives:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Functional Groups
This compound 3R-F, 5S-F, 1-benzyl ester C₁₃H₁₅F₂NO₂ 255.26 Difluoro, benzyl ester
(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid 4-phenyl, 3-carboxylic acid, 1-Boc C₁₇H₂₃NO₄ 305.37 tert-Boc, phenyl, carboxylic acid
Benzyl (3S)-3-hydroxy-3-methylpiperidine-1-carboxylate 3S-OH, 3-methyl, 1-benzyl ester C₁₄H₁₉NO₃ 249.31 Hydroxyl, methyl, benzyl ester
3-Benzylpiperidine 3-benzyl C₁₂H₁₇N 175.27 Benzyl, unsubstituted piperidine

Key Observations:

  • Substituent Diversity : The target compound’s difluoro and benzyl ester groups contrast with the hydroxyl-methyl (), tert-Boc-phenyl (), and simple benzyl () moieties in analogs.
  • Molecular Weight : The target’s molecular weight (255.26 g/mol) is intermediate between the smaller 3-benzylpiperidine (175.27 g/mol) and the bulkier tert-Boc-phenyl derivative (305.37 g/mol).
  • Functional Group Impact :
    • Fluorine vs. Hydroxyl : Fluorine’s electron-withdrawing nature increases lipophilicity and metabolic stability compared to the hydroxyl group in , which promotes hydrogen bonding and aqueous solubility.
    • Benzyl Ester vs. tert-Boc : The benzyl ester (target and ) is base-labile, whereas the tert-Boc group () is acid-labile, influencing deprotection strategies in synthesis.

Molecular Weight and Physicochemical Implications

  • Lipophilicity : The target’s fluorine atoms enhance logP compared to hydroxylated analogs (e.g., ), favoring membrane permeability.
  • Solubility : The benzyl ester improves organic-phase solubility, contrasting with the polar carboxylic acid in , which is more water-soluble.
  • Conformational Effects : Fluorine’s steric and electronic effects may rigidify the piperidine ring, altering binding affinities in drug-receptor interactions compared to unsubstituted () or methyl-substituted () analogs.

Functional Group Analysis and Reactivity

  • Benzyl Ester Reactivity: Susceptible to hydrogenolysis or hydrolysis, similar to but distinct from the acid-stable tert-Boc group in .
  • Stereochemical Influence : The 3R,5S configuration may lead to unique diastereomer-specific interactions, unlike the planar 3-benzylpiperidine ().

Biological Activity

Benzyl (3R,5S)-3,5-difluoropiperidine-1-carboxylate is a fluorinated piperidine derivative with significant potential in medicinal chemistry. This compound has garnered attention due to its unique structural properties and biological activities, particularly as a potential antagonist at specific receptor sites within the central nervous system.

Chemical Structure and Properties

The molecular formula of this compound is C13_{13}H15_{15}F2_2NO2_2, with a molecular weight of 255.26 g/mol. The presence of two fluorine atoms at the 3 and 5 positions of the piperidine ring enhances its lipophilicity and metabolic stability, which are critical factors for pharmacological efficacy .

Biological Activity

Research indicates that this compound exhibits notable biological activity:

  • Receptor Antagonism : The compound has been studied for its potential as an antagonist at various receptor sites, particularly in the central nervous system. Its structural features may contribute to its binding affinity and selectivity for specific receptors .
  • Pharmacokinetics : The fluorinated structure improves the compound's pharmacokinetic properties, making it a candidate for further studies aimed at therapeutic applications .

Case Studies and Research Findings

Several studies have explored the biological effects and mechanisms of action of this compound:

  • Antagonistic Activity : In a study investigating integrin-targeting compounds, benzyl derivatives were shown to exhibit varying degrees of antagonistic activity against integrins. The specific stereochemistry of this compound was found to influence its efficacy in inhibiting integrin-mediated cellular processes .
  • Comparison with Similar Compounds : A comparative analysis highlighted the unique properties of this compound in relation to structurally similar compounds. The following table summarizes notable compounds and their similarity indices:
Compound NameChemical StructureSimilarity Index
Benzyl 4,4-difluoropiperidine-1-carboxylateC12_{12}H13_{13}F2_{2}NO2_20.92
(3R,4R)-Benzyl 3,4-difluoropyrrolidine-1-carboxylateC12_{12}H13_{13}F2_{2}NO2_20.92
Benzyl 3,3-difluoro-4-(hydroxymethyl)pyrrolidine-1-carboxylateC13_{13}H15_{15}F2_{2}NO2_20.88

The distinct stereochemistry and fluorination pattern of this compound contribute to its unique biological activities compared to these similar compounds .

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